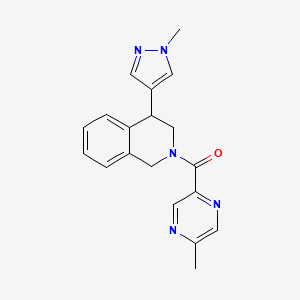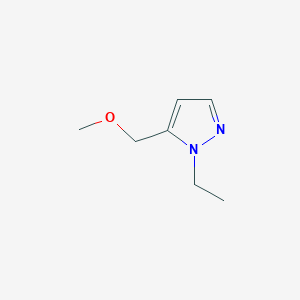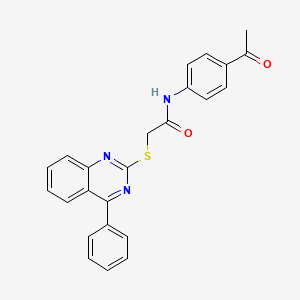
N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide, commonly known as APQA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APQA is a quinazoline-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied.
科学的研究の応用
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, closely related to the queried compound, highlights their structural versatility, including the formation of gels and crystalline salts with mineral acids. These compounds demonstrate enhanced fluorescence properties in host–guest complexes, offering potential applications in materials science and bioimaging (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Activities
Several studies have synthesized and evaluated derivatives for their antimicrobial activities. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones showed promising results against standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011). Another study focused on 2,3-disubstituted quinazolinone analogs, which underwent molecular docking studies to evaluate their antibacterial screening against various bacterial strains, suggesting significant applications in developing new antibacterial drugs (Rajasekaran & Rao, 2015).
Antitumor and Antiviral Applications
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings revealed considerable anticancer activity against human tumor cell lines, underscoring the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). Another study found that a novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects against Japanese encephalitis virus, offering a new avenue for therapeutic interventions against viral infections (Ghosh et al., 2008).
Molecular Docking and Biological Potentials
Synthesis and evaluation of derivatives for antimicrobial and anticancer activities, accompanied by molecular docking studies, provide insights into their mechanisms of action and enhance the development of more effective therapeutic agents. For example, a study synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, demonstrating significant antimicrobial and anticancer activities, indicative of their broad biological potentials (Mehta et al., 2019).
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-30-24-26-21-10-6-5-9-20(21)23(27-24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPUCJPVDGJBQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

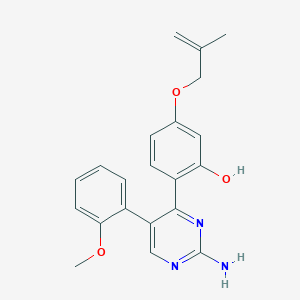
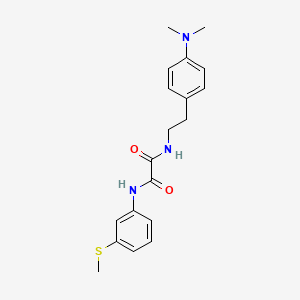
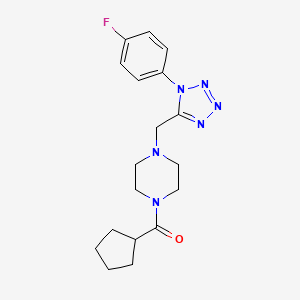
![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)
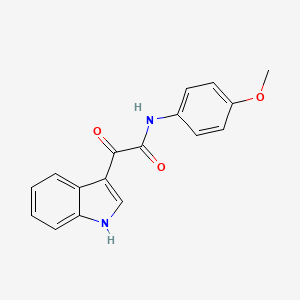
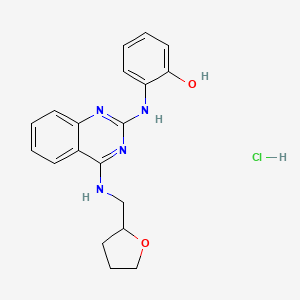
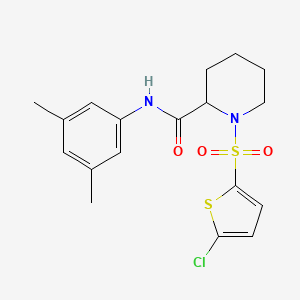
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)
![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)
![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)
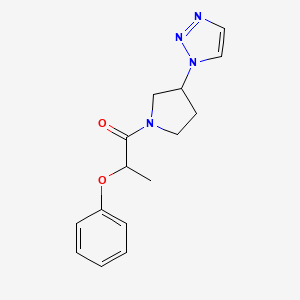
![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)
